molecular formula C12H14ClNO3 B1389302 Ethyl 4-[(2-chloropropanoyl)amino]benzoate CAS No. 51051-08-2

Ethyl 4-[(2-chloropropanoyl)amino]benzoate

Cat. No.: B1389302
CAS No.: 51051-08-2
M. Wt: 255.7 g/mol
InChI Key: MDHXPVGOYFJILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-chloropropanoyl)amino]benzoate is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 . It is also known by its synonyms Ethyl 4-[(2-chloro-1-oxopropyl)amino]benzoate and Benzoic acid, 4-[(2-chloro-1-oxopropyl)amino]-, ethyl ester .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 423.1±30.0 °C, and its density is predicted to be 1.246±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 12.61±0.70 .

Scientific Research Applications

Ethyl 4-[(2-chloropropanoyl)amino]benzoate has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as lipase, in order to study their catalytic properties. Additionally, this compound has been used as a model compound in drug development, as it can be used to study the metabolic pathways of drugs and their effects on the body. Furthermore, this compound has been used in biochemical and physiological research, as it can be used to study the mechanisms of action of various drugs and their effects on the body.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-chloropropanoyl)amino]benzoate is not fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, such as lipase, by blocking their active sites. Additionally, this compound is believed to interact with proteins and other molecules in the body in order to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have anti-inflammatory and anti-cancer properties, as well as the potential to modulate the activity of enzymes, proteins, and other molecules in the body.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(2-chloropropanoyl)amino]benzoate has several advantages for lab experiments. It is relatively inexpensive, easy to synthesize, and has a relatively low toxicity. Additionally, it is soluble in most organic solvents and has a relatively low molecular weight, making it easy to work with. However, this compound also has some limitations for lab experiments. It can be difficult to purify, and it has a relatively short shelf life. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in the body.

Future Directions

There are several potential future directions for Ethyl 4-[(2-chloropropanoyl)amino]benzoate research. These include further research into its mechanism of action, its potential anti-inflammatory and anti-cancer properties, and its ability to modulate the activity of enzymes and proteins in the body. Additionally, further research could be conducted into its potential therapeutic applications, such as its potential use as a drug or as a tool for drug development. Finally, further research could be conducted into its potential toxicity, as well as its potential environmental impact.

Properties

IUPAC Name

ethyl 4-(2-chloropropanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-3-17-12(16)9-4-6-10(7-5-9)14-11(15)8(2)13/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHXPVGOYFJILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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